N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide
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Overview
Description
N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves the following steps:
Formation of 4-oxoquinazolin-3(4H)-yl intermediate: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the butanamide moiety: The 4-oxoquinazolin-3(4H)-yl intermediate is then reacted with 4-fluorophenylbutanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its antitumor and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-oxoquinazolin-3(4H)-yl derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities.
N-(4-fluorophenyl) derivatives: Compounds with the 4-fluorophenyl group also show comparable properties.
Uniqueness
N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is unique due to its specific combination of the 4-fluorophenyl and 4-oxoquinazolin-3(4H)-yl moieties, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C18H16FN3O2 |
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Molecular Weight |
325.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C18H16FN3O2/c1-2-16(17(23)21-13-9-7-12(19)8-10-13)22-11-20-15-6-4-3-5-14(15)18(22)24/h3-11,16H,2H2,1H3,(H,21,23) |
InChI Key |
XCFHMQOBYKECTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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